N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 4,6-diamino-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions, usually between 50-57°C, to ensure the complete dissolution of the reactants and the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves a similar synthetic route but on a larger scale. The reaction is conducted in a reactor equipped with an electric stirrer, thermometer, and reflux condenser. The process includes the gradual addition of benzenesulfonyl chloride to a solution of 4,6-diamino-1,3,5-triazine and sodium hydroxide, followed by heating and refluxing to ensure complete reaction. The product is then isolated and purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound disrupts the pH regulation in cancer cells, leading to apoptosis (programmed cell death). This selective inhibition makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-Benzenesulfonamide: Used as a plasticizer and known for its neurotoxic effects.
Benzenesulfonamide Derivatives: Various derivatives are used in pharmaceuticals for their antibacterial and antitumor activities.
Uniqueness
N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide stands out due to its dual benzenesulfonyl groups attached to a triazine ring, which enhances its stability and reactivity. Its selective inhibition of carbonic anhydrase IX over other isoforms makes it particularly valuable in cancer research .
Properties
CAS No. |
62752-16-3 |
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Molecular Formula |
C21H16N4O6S3 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-[4,6-bis(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16N4O6S3/c26-32(27,16-10-4-1-5-11-16)20-22-19(25-34(30,31)18-14-8-3-9-15-18)23-21(24-20)33(28,29)17-12-6-2-7-13-17/h1-15H,(H,22,23,24,25) |
InChI Key |
VBQQKGXCFOEXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=N2)NS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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